molecular formula C32H56O8Sn B13815266 Dibutyltin-bis-ethylhexylmaleate

Dibutyltin-bis-ethylhexylmaleate

Cat. No.: B13815266
M. Wt: 687.5 g/mol
InChI Key: NBZNVCBJBGDRJI-FTHVFMQUSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Dibutyltin-bis-ethylhexylmaleate typically involves the reaction of dibutyltin oxide with ethylhexylmaleate under controlled conditions. The reaction is carried out in an organic solvent, often under reflux, to ensure complete conversion. Industrial production methods may involve continuous flow reactors to maintain consistent quality and yield .

Chemical Reactions Analysis

Dibutyltin-bis-ethylhexylmaleate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form tin oxides.

    Reduction: It can be reduced to lower oxidation states of tin.

    Substitution: It participates in substitution reactions where the ethylhexylmaleate ligands can be replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Mechanism of Action

The mechanism by which Dibutyltin-bis-ethylhexylmaleate exerts its effects involves its role as a Lewis Acid. It facilitates various chemical reactions by accepting electron pairs from other molecules, thereby lowering the activation energy required for the reaction. This compound primarily targets the functional groups in the reactants, promoting polymerization and crosslinking reactions .

Comparison with Similar Compounds

Dibutyltin-bis-ethylhexylmaleate is unique due to its specific ligand structure, which provides moderate reactivity compared to other dibutyltin compounds. Similar compounds include:

Properties

Molecular Formula

C32H56O8Sn

Molecular Weight

687.5 g/mol

IUPAC Name

4-O-[dibutyl-[(E)-4-(2-ethylhexoxy)-4-oxobut-2-enoyl]oxystannyl] 1-O-(2-ethylhexyl) (E)-but-2-enedioate

InChI

InChI=1S/2C12H20O4.2C4H9.Sn/c2*1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14;2*1-3-4-2;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*8-7+;;;

InChI Key

NBZNVCBJBGDRJI-FTHVFMQUSA-L

Isomeric SMILES

CCCCC(COC(=O)/C=C/C(=O)O[Sn](OC(=O)/C=C/C(=O)OCC(CCCC)CC)(CCCC)CCCC)CC

Canonical SMILES

CCCCC(CC)COC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCC(CC)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.